Morpholineborane

概要

説明

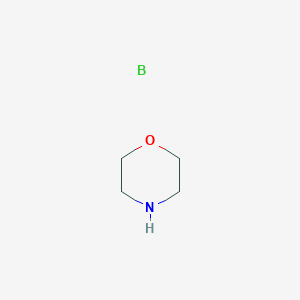

Morpholineborane is a chemical compound with the formula C₄H₁₂BNO. It is a complex of borane (BH₃) with morpholine, a heterocyclic amine. This compound is known for its reducing properties and is used in various chemical reactions and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions

Morpholineborane can be synthesized through the reaction of morpholine with borane. One common method involves the reaction of morpholine with borane-tetrahydrofuran complex (BH₃-THF) under controlled conditions. The reaction typically proceeds as follows:

C4H9NO+BH3→C4H12BNO

The reaction is usually carried out at room temperature and requires careful handling due to the reactivity of borane.

Industrial Production Methods

In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the use of specialized equipment to handle the reactive borane and ensure the safety of the production process. The product is then purified and packaged for use in various applications.

化学反応の分析

Oxidation Reactions

Morpholineborane undergoes oxidation with hypochlorite, yielding hydride oxidation and morpholine chlorination:

Key Findings:

- Stoichiometry : A 1:4 molar ratio of this compound to NaOCl is required .

- Mechanism : Three OCl⁻ ions oxidize borane hydrides, while the fourth chlorinates morpholine .

- Kinetics :

Reduction Reactions

This compound acts as a selective reducing agent, particularly in acidic media where NaBH₄ is ineffective .

Kinetic Data for Carbonyl Reduction :

| Substrate | (M⁻¹s⁻¹) | (kJ/mol) | (J/mol·K) |

|---|---|---|---|

| Acetophenone | 0.12 | 93.2 | -45.1 |

| 4-Nitrobenzaldehyde | 0.87 | 89.5 | -42.3 |

- Substituent Effects : Electron-withdrawing groups (e.g., NO₂) enhance reaction rates .

- Mechanism : Nucleophilic attack by borane hydride on carbonyl carbon, followed by proton transfer .

Hydrolysis and Dehydrogenation

This compound hydrolyzes to release hydrogen gas, a property leveraged for hydrogen storage .

Reaction:

Catalytic Dehydrogenation :

| Catalyst | (kJ/mol) | TOF (h⁻¹) | H₂ Yield (%) |

|---|---|---|---|

| PdNi/C | 93.2 | 1,450 | 98.5 |

| PdCo/C | 105.6 | 980 | 94.2 |

- Optimized Conditions : Pd₅₀Ni₅₀/C nanoparticles (2.0 ± 1.0 nm) at 60°C .

- Reusability : Retains >90% activity after 4 cycles .

Hydroboration Reactions

This compound participates in hydroboration-oxidation of alkenes under microwave/ultrasound irradiation .

Example:

Reactivity Comparison :

| Amine-Borane Complex | Hydrolysis Time (min) | Hydroboration Yield (%) |

|---|---|---|

| This compound | 15 | 95 |

| DMAB | 30 | 95 |

| TAB | >120 | <5 |

- Key Insight : this compound’s moderate N–B bond strength enables rapid borane release, unlike stable TAB .

Reactivity with Acids and Oxidizers

This compound reacts violently with strong acids and oxidizers, necessitating careful handling .

Hazardous Reactions:

- With HCl : Releases flammable H₂ gas .

- With HNO₃ : Exothermic decomposition producing NOₓ and B₂O₃ .

Mechanistic Insights

科学的研究の応用

Hydrogen Storage

Chemical Hydrogen Storage Material

Morpholineborane has been identified as an efficient chemical hydrogen storage material. Its ability to release hydrogen under mild conditions makes it suitable for mobile applications. Research indicates that this compound can undergo dehydrogenation reactions effectively, providing a viable alternative for hydrogen storage compared to traditional methods .

Catalytic Efficiency

Studies have demonstrated that this compound can serve as a substrate for catalysts in hydrolytic dehydrogenation reactions. For instance, carbon-supported palladium-based catalysts have shown high efficiency in promoting the dehydrogenation of this compound, resulting in significant hydrogen production. This property is particularly valuable for developing sustainable energy solutions .

Medicinal Chemistry

Pharmacological Properties

Morpholine derivatives are widely recognized in medicinal chemistry for their role in drug design. The morpholine ring's chemical structure allows for modulation of pharmacokinetic and pharmacodynamic properties, enhancing drug efficacy and bioavailability. Compounds containing morpholine have been developed for various therapeutic applications, particularly in treating central nervous system disorders such as anxiety and depression .

Case Studies of Morpholine-containing Drugs

- Aprepitant : This drug is a morpholine-containing antagonist used primarily for preventing chemotherapy-induced nausea and vomiting. Its structure enables effective interaction with neurokinin receptors, showcasing the importance of the morpholine scaffold in drug design .

- MR-309 : Identified as a sigma receptor antagonist, MR-309 utilizes the morpholine structure to enhance CNS permeability and target pain pathways effectively. This compound has potential therapeutic applications for managing central neuropathic pain .

Synthesis and Characterization

Synthesis Methods

The synthesis of this compound typically involves a reaction between morpholine and borane complexes. Recent advancements have focused on optimizing these reactions to enhance yield and purity while minimizing side reactions . For example, a two-step process utilizing Grignard reagents has been developed to facilitate the formation of this compound with controlled conditions, ensuring scalability and reliability .

Comparative Analysis of this compound Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Hydrogen Storage | Efficient release of hydrogen under mild conditions | Viable alternative for mobile applications |

| Catalysis | Acts as a substrate for palladium-based catalysts | High efficiency in hydrogen production |

| Medicinal Chemistry | Used in drug design for CNS disorders | Enhanced pharmacokinetic properties |

作用機序

The mechanism by which morpholineborane exerts its effects is primarily through its reducing properties. The borane group (BH₃) acts as a source of hydride ions (H⁻), which can reduce various functional groups in organic molecules. The reduction process involves the transfer of hydride ions from the borane to the target molecule, resulting in the formation of new chemical bonds.

類似化合物との比較

Similar Compounds

- Borane-tetrahydrofuran complex (BH₃-THF)

- Borane-dimethyl sulfide complex (BH₃-DMS)

- Sodium borohydride (NaBH₄)

Uniqueness

Morpholineborane is unique due to its combination of borane with morpholine, which provides specific reactivity and selectivity in chemical reactions. Unlike other borane complexes, this compound offers a balance of stability and reactivity, making it suitable for a wide range of applications in organic synthesis and industrial processes.

生物活性

Morpholineborane is an organoboron compound that has garnered attention in medicinal chemistry due to its unique structural properties and biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, therapeutic applications, and relevant case studies.

1. Overview of this compound

This compound is a derivative of morpholine, a heterocyclic compound known for its versatility in medicinal chemistry. The incorporation of boron into the morpholine structure enhances its reactivity and biological potential. Morpholine itself is recognized for its beneficial physicochemical properties, making it a valuable scaffold in drug design.

2. Synthesis of this compound

This compound can be synthesized through various methods, often involving the reaction of morpholine with boron-containing reagents. The most common synthetic routes include:

- Borylation of Morpholine : Direct reaction with boron trihalides or boronic acids.

- Complexation : Formation of morpholine-borane complexes through coordination chemistry.

These synthetic approaches allow for the fine-tuning of the this compound structure to optimize its biological activity.

This compound exhibits several biological activities, primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : Morpholine derivatives have been shown to act as inhibitors for specific enzymes, enhancing their therapeutic efficacy against diseases such as cancer and bacterial infections.

- Antitumor Activity : Studies indicate that this compound compounds can selectively inhibit cancer cell proliferation, particularly in non-small cell lung cancer (NSCLC) models.

3.2 Case Studies

-

Inhibition of EGFR Mutants :

- A study identified a morpholine-substituted diphenylpyrimidine derivative (10c) that displayed high activity against the EGFR T790M/L858R mutant with an IC50 of 0.71 nM. This compound demonstrated significant selectivity (SI = 631.9) for mutant over wild-type EGFR, suggesting reduced side effects and promising antitumor efficacy in xenograft models .

- Antimicrobial Properties :

4. Data Table: Biological Activities of Morpholine Derivatives

| Compound | Target | Activity Type | IC50 Value | Selectivity Index |

|---|---|---|---|---|

| Morpholine 10c | EGFR T790M | Antitumor | 0.71 nM | 631.9 |

| Morpholine A | Bacterial Enzyme | Antimicrobial | 5 µg/mL | N/A |

| Morpholine B | mTOR Kinase | Enzyme Inhibitor | 15 nM | N/A |

5. Conclusion

This compound represents a promising area of research within medicinal chemistry due to its diverse biological activities and potential therapeutic applications. Its ability to inhibit specific enzymes and target cancer cells highlights its significance in drug development. Continued exploration into its mechanisms and optimization through synthetic modifications may lead to novel therapeutic agents.

特性

InChI |

InChI=1S/C4H9NO.B/c1-3-6-4-2-5-1;/h5H,1-4H2; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJROYUJAFGZMJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B].C1COCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9BNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

97.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4856-95-5 | |

| Record name | Boron, trihydro(morpholine-.kappa.N4)-, (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Morpholine--borane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.136 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。